4-phenyl-1H-1,2,3-triazole-5-carbaldehyde
Overview
Description
4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde is a chemical compound with the empirical formula C8H7N3 . It has a molecular weight of 145.16 .
Molecular Structure Analysis
The molecular structure of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde consists of a triazole ring attached to a phenyl group and a carbaldehyde group . The InChI code for this compound is 1S/C9H7N3O/c13-6-8-9(11-12-10-8)7-4-2-1-3-5-7/h1-6H, (H,10,11,12) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 173.17 . It is a solid at room temperature and has a melting point of 184-185°C . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Synthesis of Bioactive Molecules
The triazole ring present in 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde serves as a versatile scaffold for the synthesis of various bioactive molecules. This compound can undergo various chemical reactions to produce derivatives with potential antibacterial, antifungal, and anticancer properties . The ability to easily modify the triazole core allows for the development of new drugs with improved efficacy and reduced side effects.
Antimicrobial Agents
Research has shown that triazole derivatives exhibit significant antimicrobial activity. The phenyl group attached to the triazole ring of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde can be further functionalized to enhance its interaction with microbial enzymes, leading to the development of potent antimicrobial agents . These compounds can be tailored to target specific pathogens, making them valuable in the fight against drug-resistant bacteria.
Molecular Docking Studies
The structure of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde makes it suitable for molecular docking studies, particularly in the search for novel inhibitors against various diseases. For instance, derivatives of this compound have been studied for their potential interactions with the COVID-19 main protease, revealing promising binding affinities and suggesting a future in the discovery of potent drug candidates .
Antioxidant Research
Triazole derivatives are also being explored for their antioxidant properties. The ability of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde to scavenge free radicals can be assessed using assays like DPPH, which measure the compound’s ability to donate electrons and neutralize oxidative stress . This property is crucial in the development of treatments for diseases caused by oxidative damage.
Material Science
In material science, 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde can be used as a precursor for the synthesis of organic compounds with specific electronic properties. These materials can be utilized in the creation of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices .
Chemical Research and Education
This compound is also valuable in chemical research and education, serving as a model compound for teaching and studying heterocyclic chemistry. Its synthesis and reactivity can be used to demonstrate various organic chemistry concepts and techniques to students and researchers alike .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity .
Mode of Action
It’s worth noting that triazole derivatives have been found to exhibit various biological activities, including antimicrobial properties . The mechanism often involves interaction with microbial enzymes or proteins, disrupting their normal function .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to their antimicrobial effects .
Pharmacokinetics
The compound is a solid at room temperature, and its molecular weight is 17317 , which may influence its absorption and distribution.
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that they may disrupt microbial cell function .
properties
IUPAC Name |
5-phenyl-2H-triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-8-9(11-12-10-8)7-4-2-1-3-5-7/h1-6H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGIAYKTCWJZHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966004 | |
Record name | 5-Phenyl-1H-1,2,3-triazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30966004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51719-84-7 | |
Record name | 51719-84-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174210 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Phenyl-1H-1,2,3-triazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30966004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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